Isobutyl 3,3-dimethylbutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94021-85-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpropyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-12-9(11)6-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
FMJJFNNEPDJCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Isobutyl 3,3 Dimethylbutyrate Transformations
Kinetic Studies of Chemical Degradation Pathways
The degradation of isobutyl 3,3-dimethylbutyrate can proceed through various pathways, primarily dictated by thermal energy or interaction with atmospheric oxidants. Kinetic studies of these pathways are crucial for understanding the compound's stability and environmental fate.
Thermal Decomposition Kinetics
The gas-phase thermal decomposition, or pyrolysis, of esters that contain at least one β-hydrogen on the alkyl group, such as this compound, typically proceeds via a unimolecular, concerted syn-elimination reaction. researchgate.netstudy.comorganic-chemistry.org This process involves a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene. study.comyoutube.com For this compound, the expected products are 3,3-dimethylbutanoic acid and isobutylene (B52900).
Table 1: Arrhenius Parameters for Thermal Decomposition of Analogous Esters
| Ester | Log(A) (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (K) |
|---|---|---|---|
| Ethyl Acetate (B1210297) | 12.58 | 200.8 | 700-800 |
| Ethyl Propionate | 12.72 | 202.9 | 778-875 |
| t-Butyl Acetate | 13.5 | 175.7 | 537-627 |
| t-Butyl Pivalate (B1233124) | - | - | Pyrolyses more rapidly than t-butyl acetate |
Note: Data is compiled from studies on similar compounds to illustrate typical kinetic parameters. rsc.orgcdnsciencepub.com The increased reactivity of t-butyl pivalate compared to t-butyl acetate highlights the effect of steric bulk on the acyl group. rsc.org
Oxidative Degradation Mechanisms (e.g., with Atmospheric Oxidants)
In the troposphere, the dominant degradation pathway for saturated organic compounds like this compound is initiated by reaction with hydroxyl (OH) radicals during the day. copernicus.orgnih.gov The reaction proceeds via hydrogen atom abstraction from the various C-H bonds within the molecule to form an alkyl radical and a water molecule. copernicus.org
The rate of H-atom abstraction depends on the bond strength, with abstraction from tertiary C-H bonds being faster than from secondary, which is in turn faster than from primary C-H bonds. The presence of the electron-withdrawing ester functional group deactivates the adjacent C-H bonds (α-positions in both the acyl and alkyl chains), making them less susceptible to abstraction.
Initiation: H-atom abstraction by an OH radical from one of the C-H bonds.
Propagation: The resulting alkyl radical (R•) rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). nih.gov
Further Reactions: The peroxy radical can then undergo reactions with nitric oxide (NO), other peroxy radicals, or hydroperoxy radicals (HO₂), leading to a cascade of products including aldehydes, ketones, and other oxygenated species. nih.gov
The estimated reactivity of the different hydrogen atoms in this compound towards OH radicals is presented below, based on structure-activity relationships.
Table 2: Estimated Reactivity of C-H Bonds in this compound with OH Radicals
| Position of H-atom | Type of C-H Bond | Estimated Rate Constant Contribution (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| -C(H ₂)-O- | Primary (α to ether oxygen) | ~1.5 x 10⁻¹² |
| -CH (CH₃)₂ | Tertiary | ~1.9 x 10⁻¹² |
| -CH(CH ₃)₂ | Primary (in isobutyl group) | ~1.2 x 10⁻¹³ per H |
| -C(H ₂)-C(O)- | Primary (α to carbonyl) | Deactivated, low contribution |
| -C(CH ₃)₃ | Primary (in neopentyl group) | ~1.2 x 10⁻¹³ per H |
Note: These values are estimations based on structure-activity relationship models and data for similar structural units in other alkanes and oxygenated compounds. copernicus.orgcopernicus.org
Mechanistic Elucidation of Ester Hydrolysis and Solvolysis
The cleavage of the ester bond in this compound via hydrolysis or solvolysis is a fundamental transformation. These reactions typically proceed through a nucleophilic acyl substitution mechanism. ucalgary.ca
Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucalgary.calibretexts.org The intermediate then collapses, expelling the isobutoxide leaving group to form 3,3-dimethylbutanoic acid, which is subsequently deprotonated by the alkoxide to yield the carboxylate salt. libretexts.org
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weak nucleophile like water. ucalgary.cayoutube.com A tetrahedral intermediate is formed, and after a series of proton transfers, the isobutanol group is eliminated as a neutral leaving group. youtube.com
The structure of this compound presents significant steric hindrance at the acyl carbon due to the neopentyl-like 3,3-dimethylbutyl group. This steric bulk can dramatically decrease the rate of hydrolysis, as it hinders the approach of the nucleophile to form the tetrahedral intermediate. youtube.comreddit.com
Solvolysis studies on analogous compounds, such as isobutyl chloroformate, show that the mechanism can be complex and solvent-dependent. nih.gov These reactions can proceed through competing pathways: a bimolecular addition-elimination (ANDN) mechanism, similar to the hydrolysis described above, or a unimolecular ionization (SN1-like) mechanism. nih.gov The extended Grunwald-Winstein equation is a tool used to analyze the specific rates of solvolysis and distinguish between these mechanistic pathways by quantifying the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power. nih.gov
Exploration of Reaction Intermediates and Transition State Structures
The transformations of this compound are characterized by specific, transient structures that define the reaction pathways.
Six-Membered Cyclic Transition State: During thermal decomposition (pyrolysis), the reaction proceeds through a planar, six-membered cyclic transition state. study.comlookchemmall.com This structure involves the carbonyl oxygen abstracting a β-hydrogen from the isobutyl group, with a simultaneous reorganization of electrons leading to the cleavage of the C-O bond and formation of the C=C double bond in isobutylene and the O-H bond in 3,3-dimethylbutanoic acid. study.com Studies on related esters suggest that this transition state has some polar character, with the extent of polarization increasing in the series primary < secondary < tertiary esters. rsc.orgrsc.org
Investigating Functional Group Interconversions and Derivatization Reactions
The ester functional group in this compound can be converted into a variety of other functional groups, making it a versatile synthetic intermediate. libretexts.orgsolubilityofthings.com
Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols: 3,3-dimethyl-1-butanol (B44104) (from the acyl portion) and isobutanol (from the alkyl portion). libretexts.orgechemi.com Using a bulkier, less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively achieve partial reduction to yield 3,3-dimethylbutanal. libretexts.org
Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol (R'-OH) can replace the isobutyl group, resulting in a new ester (3,3-dimethylbutanoate of R') and releasing isobutanol. solubilityofthings.com
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into 3,3-dimethylbutanamide. This reaction is generally slower than hydrolysis and often requires heating. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (R'MgX) will add to the carbonyl group twice. The initial addition forms a ketone intermediate after the elimination of the isobutoxide group. A second equivalent of the Grignard reagent then adds to the ketone, yielding a tertiary alcohol after acidic workup. study.com
Derivatization reactions are chemical modifications performed to make a compound more suitable for a specific analytical technique, such as gas chromatography (GC). For this compound, derivatization is generally not required for GC analysis due to its inherent volatility. However, if needed, it could be transformed (e.g., via reduction and subsequent silylation of the resulting alcohols) to enhance detectability or improve chromatographic separation from other components in a complex mixture.
Advanced Spectroscopic Characterization and Structural Elucidation of Isobutyl 3,3 Dimethylbutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Isobutyl 3,3-dimethylbutyrate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton (¹H) and carbon (¹³C) signals, confirming its constitution.
One-Dimensional (1D) NMR Techniques
One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms in unique chemical environments.
The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a chemically non-equivalent set of protons. The integration of these signals reflects the relative number of protons in each set. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule.
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows six signals, corresponding to the six chemically distinct carbon environments in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, quaternary, methylene, methine, methyl).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.85 | Doublet (d) | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~2.15 | Singlet (s) | 2H | -CO-CH₂ -C(CH₃)₃ |
Computational Chemistry Approaches for Understanding Isobutyl 3,3 Dimethylbutyrate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei. For isobutyl 3,3-dimethylbutyrate, these methods can elucidate bond strengths, charge distribution, and orbital interactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govrsc.org DFT methods are used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For this compound, a DFT approach, such as using the B3LYP functional with a basis set like 6-31G(d), could be employed to optimize the molecule's geometry and predict various properties. scirp.orgworldscientific.com
Key applications of DFT for this ester would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry), including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the distribution of electron density to identify electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.
Orbital Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.com For an ester, the HOMO is typically localized around the non-bonding oxygen atoms, while the LUMO is centered on the carbonyl (C=O) group.
A typical DFT study on an ester might yield the following types of data:
| Property | Predicted Value (Illustrative) | Significance |
| Total Energy | -X Hartrees | Represents the total electronic and nuclear energy at the optimized geometry. |
| HOMO Energy | -Y eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | +Z eV | Indicates the energy of the lowest available electron state; related to electron affinity. |
| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. mdpi.com |
| Dipole Moment | ~D Debyes | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can offer higher accuracy for certain properties. rsdjournal.orgacs.org
For this compound, ab initio calculations could be used to:
Verify Thermodynamic Properties: High-level methods like G3MP2 can be used to calculate standard enthalpies of formation with high accuracy, providing a theoretical benchmark for experimental thermochemical data. nih.govacs.org
Refine Geometric and Electronic Structures: For smaller molecules or fragments, high-accuracy ab initio methods can provide very precise bond lengths and angles, serving as a reference for less computationally expensive methods.
Calculate Interaction Energies: These methods are valuable for accurately determining the energies of non-covalent interactions, such as hydrogen bonding or van der Waals forces, which are critical in understanding the behavior of the molecule in condensed phases.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility gives rise to numerous possible three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govsemanticscholar.org
An MD simulation of this compound would involve:
Force Field Selection: A classical force field (e.g., OPLS, AMBER) is chosen to define the potential energy of the system as a function of its atomic coordinates. The force field consists of parameters that describe bond stretching, angle bending, torsional potentials (for rotations around bonds), and non-bonded interactions (van der Waals and electrostatic).
System Setup: A simulation box is created, often containing many molecules of the ester to simulate its liquid state, or a single molecule to study its behavior in the gas phase or in a solvent.
Simulation: Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
By analyzing this trajectory, researchers can understand:
Conformational Preferences: Identify the most populated (lowest energy) conformations of the molecule and the energy barriers between them. mdpi.comnih.gov For this compound, this would involve analyzing the dihedral angles around the C-O and C-C single bonds.
Dynamic Behavior: Observe how the molecule flexes, bends, and rotates at a given temperature. This provides insight into its behavior in different environments. mdpi.com
Intermolecular Interactions: In a simulation of the liquid state, one can study how individual ester molecules interact with each other, influencing bulk properties like density and viscosity. semanticscholar.org
Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would allow for the assignment of specific peaks in its experimental infrared (IR) spectrum to particular molecular motions, such as the characteristic C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretches, and various C-H bending and stretching modes. spectroscopyonline.commasterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, like the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions can be a valuable tool for confirming the structure of the molecule and assigning experimental NMR signals to specific atoms.
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.comscielo.org.mx These descriptors help predict how a molecule will behave in a chemical reaction.
| Reactivity Descriptor | Definition (Simplified) | Relevance for this compound |
| Chemical Potential (μ) | Related to the negative of electronegativity. | Measures the tendency of electrons to escape from the molecule. |
| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap. | Indicates resistance to change in electron configuration; higher hardness implies lower reactivity. nih.gov |
| Fukui Function (f(r)) | Describes the change in electron density at a point when an electron is added or removed. | Identifies the most reactive sites within the molecule for nucleophilic (f+) and electrophilic (f-) attack. worldscientific.com |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the molecule's ability to act as an electrophile. |
For this compound, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, while the carbonyl oxygen would be a site for electrophilic or protonation attack.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed picture of the mechanism and energetics. mdpi.com For this compound, a key reaction to model would be its formation via Fischer esterification of 3,3-dimethylbutyric acid and isobutanol.
Modeling this reaction would involve:
Locating Stationary Points: Calculating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them.
Constructing a Potential Energy Surface: Plotting the energy of the reacting system as a function of the geometric changes that occur during the reaction. The reaction pathway is the lowest energy path on this surface.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate. mdpi.com A lower activation energy implies a faster reaction.
By modeling the acid-catalyzed esterification, computational studies could confirm the multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. mdpi.com This provides a molecular-level understanding of the reaction kinetics and can help in optimizing reaction conditions. acs.orgd-nb.info
Advanced Analytical Methodologies for the Quantitative and Qualitative Determination of Isobutyl 3,3 Dimethylbutyrate
Development of Gas Chromatography (GC) and Liquid Chromatography (LC) Methods
Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the separation and quantification of volatile and non-volatile compounds, respectively. mdpi.com For a volatile ester like isobutyl 3,3-dimethylbutyrate, GC is often the method of choice. nih.gov However, LC methods can also be developed, particularly for less volatile matrices or when derivatization is employed.
Gas Chromatography (GC): The choice of stationary phase is critical for achieving optimal separation in GC. For esters, a range of capillary columns with different polarities can be utilized. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. For more complex mixtures, intermediate polarity columns (e.g., those containing phenyl or cyanopropyl functional groups) can provide enhanced selectivity. The optimization of the temperature program, including initial temperature, ramp rate, and final temperature, is crucial for resolving this compound from other volatile components in a sample. The carrier gas flow rate (typically helium or hydrogen) also plays a significant role in chromatographic efficiency.
A partially validated method for the analysis of isobutyl isobutyrate, a structurally similar compound, utilizes a gas chromatograph equipped with a flame ionization detector (GC-FID). osha.gov Samples are collected on charcoal tubes, desorbed with a solution of 1:99 dimethyl formamide:carbon disulfide, and analyzed by GC-FID. osha.gov
Liquid Chromatography (LC): While less common for such a volatile compound, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed for the analysis of this compound. A method for the analysis of the related compound, butyl 3,3-dimethylbutyrate, uses a Newcrom R1 reverse-phase column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Optimization of the mobile phase composition (the ratio of organic solvent to water) and the gradient elution profile is key to achieving the desired retention and separation.
While this compound itself is not a chiral molecule, the principles of enantioselective separation are highly relevant in flavor and fragrance analysis, where many esters exist as enantiomers with distinct sensory properties. oup.com Enantioselective gas chromatography is a powerful technique for separating chiral compounds. oup.comdntb.gov.ua This is typically achieved using chiral stationary phases (CSPs), often based on cyclodextrin (B1172386) derivatives. oup.comgcms.czchromatographyonline.com
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the operating conditions, such as temperature and pressure, are critical for achieving enantiomeric resolution. gcms.czchromatographyonline.com Two-dimensional GC, where a specific portion of the eluent from a primary non-chiral column is transferred to a secondary chiral column, can be used for the enantioselective analysis of target compounds in highly complex mixtures. oup.com
Application of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools for the definitive identification and quantification of trace-level compounds. mdpi.com
GC-MS is a widely used and powerful technique for the analysis of volatile compounds like esters in complex matrices such as food and beverages. nih.govmdpi.comresearchgate.net The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "fingerprint" for the compound. This allows for confident identification, even in the presence of co-eluting substances.
LC-MS/MS provides an additional layer of selectivity and is particularly useful for analyzing complex samples or when very low detection limits are required. mdpi.com After separation by LC, the analyte of interest is selected in the first mass spectrometer, fragmented, and the resulting fragment ions are detected in the second mass spectrometer. This highly specific detection method minimizes matrix interferences.
Rigorous Method Validation for Specificity, Accuracy, Precision, and Limits of Detection and Quantitation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. wjarr.comemerypharma.comdemarcheiso17025.com The key parameters for method validation include specificity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). wjarr.comeuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. wordpress.com
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. europa.eu
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). demarcheiso17025.com
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. wjarr.com
Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. wjarr.com
A study on the quantification of major volatile metabolites in fermented food and beverages using GC-MS determined the LOD and LOQ for various compounds. The method demonstrated excellent accuracy (100% ± 5%), recovery (100% ± 10%), and reproducibility (Coefficient of Variation 1-10%). nih.gov
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to measure the analyte in the presence of interferences. | No interfering peaks at the retention time of the analyte. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% for assay; 70-130% for impurities. |
| Precision | Agreement between repeated measurements. | RSD ≤ 2% for drug substance; ≤ 3% for drug product. |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1. |
Innovative Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step in the analytical workflow, particularly for complex matrices, to isolate and concentrate the analyte of interest and remove interfering substances. chromatographyonline.com For a volatile compound like this compound, several techniques can be employed.
Headspace Analysis: Static or dynamic headspace analysis is a common technique for extracting volatile compounds from solid or liquid samples. mdpi.comresearchgate.net The sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. chromatographyonline.comnih.gov The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed.
Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS). This allows for a higher enrichment of the analytes. nih.gov
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. For esters in aqueous matrices, an organic solvent like n-hexane can be used to extract the compound. mdpi.com
The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the analytical instrument being used. mdpi.com
Table 2: Comparison of Sample Preparation Techniques for Volatile Esters
| Technique | Principle | Advantages | Disadvantages |
| Headspace Analysis | Partitioning of volatiles between sample and gas phase. | Simple, automated, suitable for solid and liquid samples. | Less sensitive for semi-volatile compounds. |
| SPME | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, combines extraction and preconcentration. | Fiber fragility, limited sample capacity. |
| SBSE | Adsorption of analytes onto a coated stir bar. | High enrichment factor, solvent-free. | Longer extraction times, potential for carryover. |
| LLE | Partitioning between two immiscible liquids. | High recovery, can handle larger sample volumes. | Requires organic solvents, can be labor-intensive. |
Research Frontiers in the Applications of Isobutyl 3,3 Dimethylbutyrate in Chemical Engineering and Materials Science
Role as a Chemical Synthon in Specialty Chemical Production
Isobutyl 3,3-dimethylbutyrate, while a specific ester, holds potential as a chemical synthon, or building block, for the synthesis of other specialty chemicals. Its utility stems from the reactivity of its constituent parts: the isobutyl group and the 3,3-dimethylbutyrate core. The parent acid, 3,3-dimethylbutyric acid, is recognized as an intermediate in the chemical and pharmaceutical industries for creating esters used in fragrances and other bioactive molecules. guidechem.com
The ester linkage in this compound can be cleaved through hydrolysis to yield isobutanol and 3,3-dimethylbutyric acid, which can then be used in further reactions. More direct transformations, such as transesterification, could allow for the synthesis of other 3,3-dimethylbutyrate esters. While specific, large-scale applications of this compound as a synthon are not widely documented, its structural motifs are relevant in various chemical syntheses. For instance, the production of 3,3-dimethylbutyraldehyde, a related compound, involves the reaction of t-butyl chloride and vinyl acetate (B1210297), showcasing the industrial manipulation of the dimethylbutyl structure. google.com The development of efficient catalytic processes is key to unlocking the potential of such branched esters as synthons for creating more complex molecules.
Integration into Polymer Systems and Copolymer Development
The integration of ester compounds into polymer backbones or as side chains is a fundamental strategy for tailoring material properties. While direct polymerization of this compound is not a common route for polymer synthesis, its structural relative, isobutyl methacrylate (B99206) (iBMA), serves as a crucial monomer in developing a wide range of polymer systems. The research involving iBMA provides significant insight into how the isobutyl group influences polymer characteristics, a knowledge base that is conceptually applicable to materials derived from other isobutyl-containing compounds.
Isobutyl methacrylate (iBMA) is a versatile monomer used in various polymerization techniques to create polymers with specific properties. Controlled polymerization methods are particularly valuable as they allow for precise control over the polymer's molecular weight and structure.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Studies have demonstrated the successful controlled polymerization of iBMA using the RAFT technique with 2-cyanoprop-2-yl dithionaphthalate (CPDN) as the RAFT agent. tandfonline.com This method yields polymers with low polydispersity (PDI < 1.2), where the molecular weight increases linearly with the conversion of the monomer, indicating a well-controlled process. tandfonline.com
Emulsion and Microemulsion Polymerization: The polymerization of iBMA in emulsion and microemulsion systems has been investigated to understand the influence of surfactant concentration on the reaction rate. tandfonline.com These studies compare iBMA with methyl methacrylate (MMA), revealing differences in rate dependencies based on monomer solubility and concentration. tandfonline.com
Copolymerization: iBMA is frequently copolymerized with other monomers to combine properties. For example, its free radical solution copolymerization with lauryl methacrylate (LMA) has been studied to determine monomer reactivity ratios. researchgate.net It is also used in the synthesis of star-shaped polymers, where living anionic polymerization techniques are employed with a cleavable divinyl coupling reagent. spiedigitallibrary.org
Below is a table summarizing key findings from various polymerization studies involving isobutyl methacrylate.
| Polymerization Technique | Co-monomer(s) | Key Findings | Reference(s) |
| RAFT Polymerization | None (Homopolymerization) | Achieved controlled polymerization with low polydispersity (PDI < 1.2). Molecular weight increased linearly with conversion. | tandfonline.com |
| Emulsion Polymerization | None (Homopolymerization) | Rate dependency on surfactant concentration was found to be about 0.30. | tandfonline.com |
| Microemulsion Polymerization | None (Homopolymerization) | Rate dependency on surfactant concentration was about 0.60 at monomer concentrations >5 wt%. | tandfonline.com |
| Free Radical Solution Copolymerization | Lauryl Methacrylate (LMA) | Pseudo-kinetic rate constant method was applied to estimate kinetic parameters and monomer reactivity ratios. | researchgate.net |
| Living Anionic Polymerization | tert-Butyl Methacrylate (t-BMA) | Synthesized star-shaped polymers using a cleavable divinyl coupling reagent, achieving high molecular weights. | spiedigitallibrary.org |
The chemical structure of a polymer fundamentally dictates its macroscopic properties, including its mechanical strength, thermal stability, and glass transition temperature (Tg). The inclusion of the bulky, aliphatic isobutyl group from monomers like iBMA has a significant impact on these characteristics.
Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of bulky side groups, such as the isobutyl group, can hinder the rotation of polymer chains. slideshare.net This restricted mobility generally leads to an increase in the glass transition temperature compared to polymers with smaller, linear side chains. However, the flexibility of the single bonds within the isobutyl group itself can counteract this effect to some degree.
Mechanical Properties: The structure of the polymer network, including crosslink density and chain orientation, heavily influences mechanical properties like tensile strength and stiffness. uomustansiriyah.edu.iqresearchgate.net For copolymers, the arrangement of the monomer units (e.g., random, alternating, or block) is crucial. uomustansiriyah.edu.iq Random and graft copolymers are typically amorphous, while alternating and block copolymers have a higher likelihood of crystallization, which affects strength. uomustansiriyah.edu.iq The branched structure of polymers containing isobutyl groups can also lead to decreased melt viscosities, which is an advantage for material processing. uni-bayreuth.deuni-bayreuth.de
Thermal Stability: The thermal stability of a polymer is related to the bond energies within its structure. Polymers with aliphatic carbon chains, such as those formed from methacrylate monomers, have a certain temperature limit before degradation occurs. The presence of bulky side groups does not fundamentally alter the stability of the polymer backbone but can influence degradation pathways. slideshare.net
Modern polymer science focuses on creating complex polymer architectures to achieve highly specific functionalities. The use of isobutyl-containing monomers is integral to the design of these advanced materials.
Block Copolymers: These polymers consist of long sequences, or "blocks," of different monomers. Synthesis methods like living cationic polymerization can be used to create materials such as poly(styrene-b-isobutylene-b-styrene) (SIBS), which exhibit unique micro-architectures and are used in applications requiring specific barrier properties. dtic.mil
Graft Copolymers: These have a main polymer chain with side chains of a different composition. They can be synthesized by copolymerizing a macromonomer with a low molecular weight monomer. uni-bayreuth.deuni-bayreuth.de This architecture allows for the combination of disparate properties, such as in thermoplastic elastomers or compatibilizers for polymer blends. uni-bayreuth.deuni-bayreuth.de
Star-Shaped Polymers: Novel star-shaped polymers containing poly(isobutyl methacrylate) arms have been synthesized using living anionic polymerization. spiedigitallibrary.org This architecture, where multiple polymer chains emanate from a central core, can lead to unique solution and melt properties compared to linear analogues.
Composites: Isobutyl-containing polymers can be used as matrices or modifiers in composite materials. For example, their incorporation into thermoset coatings is an area of research aimed at enhancing the final properties of the cured material.
Engineering Aspects of Chemical Processes Involving this compound
The successful translation of a chemical synthesis from the laboratory to an industrial scale requires rigorous process engineering. This involves designing and optimizing reaction conditions, separation processes, and equipment to ensure efficiency, safety, and economic viability.
The industrial production of esters like this compound typically relies on the esterification of the corresponding carboxylic acid (3,3-dimethylbutyric acid) with the alcohol (isobutanol). The key challenge in scaling up such processes is often managing the reaction equilibrium to maximize product yield.
A common strategy for process intensification in ester production is reactive distillation, where the reaction and separation of products occur simultaneously in a single unit. researchgate.net This is particularly effective for equilibrium-limited reactions like esterification because the continuous removal of a byproduct (typically water) drives the reaction toward completion.
The optimization of an industrial process for a similar ester, tributyl citrate, highlights several key variables that must be considered for scale-up: researchgate.net
Catalyst: The choice between a homogeneous (e.g., sulfuric acid) and a heterogeneous catalyst impacts reactor design, separation needs, and potential for corrosion.
Reactant Ratio: Using an excess of one reactant (often the alcohol) can improve conversion but necessitates a more robust downstream separation and recycling system. researchgate.net
Temperature and Pressure: These conditions affect reaction kinetics and vapor-liquid equilibrium, which are critical for reactive distillation efficiency.
Energy Consumption: Minimizing energy use, for example by optimizing reflux ratios in distillation columns, is crucial for reducing operating costs. researchgate.net
Dynamic modeling and simulation are powerful tools used to optimize these parameters, allowing engineers to improve process performance, minimize batch times, and reduce energy consumption before physical implementation. researchgate.net The enzymatic synthesis of esters, such as isoamyl butyrate, is also an area of active research, offering a "green" alternative to traditional chemical catalysis that can achieve high conversion rates under mild conditions.
| Parameter | Description | Relevance to Scale-Up |
| Reaction Kinetics | The rate at which reactants are converted to products. | Determines the required reactor volume and residence time for achieving target conversion. |
| Chemical Equilibrium | The point at which the rates of the forward and reverse reactions are equal. | For esterification, the equilibrium constant dictates the maximum achievable yield without product removal. |
| Mass Transfer | The movement of chemical species between phases (e.g., liquid-vapor). | Crucial in reactive distillation and for ensuring reactants can reach the catalyst surface. |
| Heat Transfer | The management of heat generated or consumed by the reaction. | Essential for maintaining optimal reaction temperature and ensuring process safety, especially for exothermic reactions. |
| Separation & Purification | The isolation of the desired product from unreacted starting materials, byproducts, and catalyst. | A significant factor in overall process cost and product quality; often involves distillation, extraction, or chromatography. |
Formulation Science Research (e.g., as an Ester Component in Complex Mixtures)
In the realm of formulation science, the unique molecular architecture of this compound, characterized by its branched isobutyl alcohol moiety and the neopentanoate structure of the acid, suggests several promising avenues for research. The bulky, branched nature of this ester is anticipated to impart distinct properties to complex mixtures, making it a compound of interest for formulators in various industries. rsc.orgmdpi.com
One key area of investigation lies in its potential as a specialty solvent or co-solvent. The non-polar nature of the hydrocarbon portions of the molecule, combined with the polar ester group, could offer a unique solvency profile for a range of solutes. Research would likely focus on its ability to dissolve or disperse active ingredients, resins, and other components in formulations such as coatings, inks, and adhesives. chemicalbull.com The branching in both the alcohol and acid components of this compound is expected to lower its viscosity and freezing point compared to linear esters of similar molecular weight, which could be advantageous in maintaining formulation stability and flow properties across a wider temperature range.
Furthermore, in the context of personal care and cosmetic formulations, this compound could be explored as an emollient. Emollients are crucial for imparting a smooth and soft feel to the skin. researchgate.net The branched structure often correlates with good spreadability and a non-greasy sensory profile. specialchem.com Research in this area would involve incorporating it into various cosmetic bases and evaluating its impact on texture, skin feel, and moisture retention. The stability of the ester bond, particularly the neopentanoate structure which is known for its resistance to hydrolysis, would be a significant advantage in aqueous-based formulations.
Another frontier of research is its application as a plasticizer or modifier in polymer formulations. Plasticizers are added to polymers to increase their flexibility and durability. echochemgroup.com The branched structure of this compound could disrupt polymer chain packing, leading to a reduction in the glass transition temperature and increased workability of the material. Research would involve blending it with various polymers and characterizing the resulting mechanical and thermal properties.
Finally, its role as a component in complex fragrance and flavor systems is a significant area of formulation science. thegoodscentscompany.comfragranceu.com Here, research would not only focus on its own scent or taste profile but also on its behavior as a carrier or fixative for other volatile compounds. Its relatively high boiling point and molecular weight suggest it could help to control the release of more volatile fragrance or flavor components, thereby prolonging the sensory experience.
To facilitate a deeper understanding of its potential in formulation science, the following table outlines key research parameters and expected outcomes:
| Research Area | Key Parameters to Investigate | Expected Outcomes and Potential Advantages |
| Specialty Solvent | Solvency power for various solutes, viscosity, freezing point, and evaporation rate. | Unique solvency for specific applications, improved low-temperature performance, and controlled drying times in coatings and inks. |
| Cosmetic Emollient | Spreadability, skin feel (greasiness, smoothness), occlusivity, and hydrolytic stability. | A non-greasy, fast-absorbing emollient with good stability in lotions and creams, enhancing the sensory experience of the product. |
| Polymer Plasticizer | Compatibility with various polymers, effect on glass transition temperature, and mechanical properties. | Increased flexibility and processability of polymers, potentially with low migration due to its branched structure. |
| Fragrance/Flavor Carrier | Volatility, interaction with other aromatic compounds, and impact on release profiles. | Modulation of fragrance/flavor release, acting as a fixative to enhance the longevity of the overall sensory impression. |
Academic Investigations in Flavor and Fragrance Chemistry (as an Ester Class)
Esters as a class of organic compounds are fundamental to the chemistry of flavors and fragrances, renowned for their characteristic fruity and sweet aromas. acs.orgnih.gov Academic research in this field continuously explores the structure-odor relationships of esters to understand how molecular architecture influences sensory perception. This compound, with its distinct branched structure, presents an interesting case for such investigations.
Another area of academic inquiry would be the investigation of its natural occurrence. While many simple esters are found in fruits and fermented beverages, the presence of this compound in natural sources is not well-documented. acs.org Researchers might employ advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to screen for its presence in various natural extracts.
Furthermore, the stability of the ester in different matrices is a critical aspect of flavor and fragrance research. The neopentanoate structure is known for its steric hindrance, which can protect the ester linkage from hydrolysis. acs.org Academic investigations could explore the kinetics of its hydrolysis under various pH and temperature conditions, comparing its stability to other esters. This would be particularly relevant for its potential use in acidic beverages or in products with a long shelf life.
The table below summarizes the key areas of academic investigation for this compound within flavor and fragrance chemistry:
| Research Focus | Methodology | Scientific Questions to be Addressed |
| Structure-Odor Relationship | Chemical synthesis, purification, and sensory panel evaluation (olfactometry). | What is the specific odor profile of this compound? How does the neopentanoate structure influence its aroma compared to other isobutyl esters? |
| Natural Occurrence | Extraction from natural sources (fruits, plants, etc.) and analysis by GC-MS and other analytical techniques. | Is this compound found in nature? If so, in what concentrations and in which sources? |
| Chemical Stability | Kinetic studies of hydrolysis under varying pH and temperature conditions. | How does the steric hindrance of the neopentanoate group affect the hydrolytic stability of the ester bond compared to less branched esters? |
| Sensory Interactions | Sensory analysis of this compound in combination with other flavor and fragrance compounds. | How does this compound interact with other aroma compounds in a complex mixture? Does it act as a modifier or enhancer of other scents? |
Environmental Chemical Kinetics and Degradation Pathways of Isobutyl 3,3 Dimethylbutyrate
Atmospheric Oxidation and Photolysis Studies
The dominant removal process for isobutyl 3,3-dimethylbutyrate in the troposphere during the daytime is its reaction with the hydroxyl (OH) radical. At night, reactions with the nitrate radical (NO3) can become significant, particularly in polluted environments. In coastal or marine areas, reactions with chlorine (Cl) atoms can also contribute to its degradation nih.gov.
The reaction rates are influenced by the bond dissociation energies of the various C-H bonds in the molecule. The presence of an oxygen atom in the ester group affects the reactivity of the adjacent C-H bonds. Based on data for similar esters and alkanes, the estimated rate constants for the reaction of this compound with major atmospheric oxidants are presented in Table 1.
| Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |
| OH Radical | 1.5 x 10⁻¹² | ~7.7 days |
| Cl Atom | 5.4 x 10⁻¹¹ | ~2.1 days |
| NO₃ Radical | < 1 x 10⁻¹⁶ | > 1 year |
| Note: Atmospheric lifetimes are calculated assuming average global concentrations of the oxidants: [OH] = 1 x 10⁶ molecules cm⁻³, [Cl] = 1 x 10³ atoms cm⁻³, and [NO₃] = 1 x 10⁸ molecules cm⁻³. |
The estimated lifetime with respect to reaction with OH radicals suggests that this compound can persist in the atmosphere for several days, allowing for long-range transport. The reaction with Cl atoms is significantly faster, indicating that in regions with higher chlorine atom concentrations, this degradation pathway could be more important. The reaction with NO₃ radicals is expected to be very slow and not a significant removal pathway.
The atmospheric oxidation of this compound is expected to proceed via a complex series of reactions following the initial hydrogen abstraction by an oxidant. The specific byproducts and their formation yields have not been experimentally determined for this compound. However, a plausible degradation mechanism can be proposed based on the known atmospheric chemistry of other esters and alkanes.
Following hydrogen abstraction, an alkyl radical is formed, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical depends on the ambient concentrations of nitric oxide (NO) and hydroperoxyl radicals (HO₂).
In high NOₓ environments:
The RO₂ radical will primarily react with NO to form an alkoxy radical (RO) and nitrogen dioxide (NO₂).
The alkoxy radical can then undergo decomposition (C-C bond scission) or isomerization (H-shift).
Decomposition of the alkoxy radicals is expected to yield smaller carbonyl compounds.
In low NOₓ environments:
The RO₂ radical will predominantly react with HO₂ to form a hydroperoxide (ROOH) or with other RO₂ radicals.
| Proposed Byproduct | Chemical Formula |
| Formaldehyde | CH₂O |
| Acetone | (CH₃)₂CO |
| Isobutanal | (CH₃)₂CHCHO |
| 3,3-Dimethylbutanoic acid | (CH₃)₃CCH₂COOH |
| Isobutyl formate | HCOOCH₂CH(CH₃)₂ |
| Note: The formation yields of these byproducts are currently unknown and would require further experimental investigation. |
Aqueous and Soil Phase Environmental Fate Studies
Once released into the environment, this compound can partition between the atmosphere, water, and soil. Its fate in the aqueous and soil phases is primarily governed by hydrolysis and biodegradation.
Hydrolysis: Esters can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. Under neutral environmental conditions, the hydrolysis of this compound is expected to be a slow process. In alkaline conditions, the rate of hydrolysis is significantly enhanced epa.gov. The hydrolysis reaction is as follows:
(CH₃)₃CCH₂COOCH₂CH(CH₃)₂ + H₂O ⇌ (CH₃)₃CCH₂COOH + (CH₃)₂CHCH₂OH (this compound + Water ⇌ 3,3-Dimethylbutanoic acid + Isobutanol)
Biodegradation: In soil and water, microbial degradation is expected to be a significant removal pathway for this compound researchgate.netifremer.frnih.govresearchgate.net. Microorganisms can utilize the ester as a carbon source, breaking it down into simpler molecules. The rate of biodegradation will depend on various environmental factors, including the microbial population, temperature, oxygen availability, and nutrient levels. Given its structure, this compound is expected to be readily biodegradable.
Contribution to Secondary Organic Aerosol Formation Potentials
The atmospheric oxidation of this compound can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). SOA is a significant component of fine particulate matter (PM₂.₅), which has adverse effects on human health and climate.
The potential of a VOC to form SOA is often expressed as its SOA yield, which is the mass of aerosol formed per mass of VOC reacted. There are no experimental SOA yield data available for this compound. However, studies on other volatile chemical products (VCPs) suggest that the SOA yield of esters can vary widely depending on their molecular structure.
Given its relatively high molecular weight and the potential for its oxidation products to have low volatility, this compound may have a non-negligible potential to form SOA. The formation of multifunctional compounds (e.g., containing both carbonyl and hydroxyl or carboxyl groups) during its atmospheric degradation would enhance its partitioning to the aerosol phase. Further chamber studies are needed to quantify the SOA formation potential of this compound.
The photochemical ozone creation potential (POCP) is another important metric for assessing the environmental impact of a VOC. It quantifies the ability of a VOC to contribute to the formation of ground-level ozone, a major component of smog researchgate.netbris.ac.ukresearchgate.net. While no specific POCP value has been determined for this compound, based on its structure and reactivity with the OH radical, it is expected to have a moderate POCP.
Environmental Monitoring Methodologies and Risk Assessment Frameworks
Environmental Monitoring: Monitoring the presence of this compound in the environment would typically involve air, water, and soil sampling followed by laboratory analysis. For air monitoring, common methods include the collection of air samples onto sorbent tubes followed by thermal desorption and analysis using gas chromatography-mass spectrometry (GC-MS). For water and soil samples, extraction techniques such as purge-and-trap or solid-phase microextraction (SPME) coupled with GC-MS would be appropriate.
Risk Assessment: A comprehensive environmental risk assessment for this compound would follow a standard framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization mdpi.comeuropa.eusetac.orgrsc.orgregulations.gov.
Hazard Identification: This step would involve evaluating the potential for this compound to cause adverse effects to humans and ecosystems. This would include assessing its atmospheric degradation products and their potential impacts.
Dose-Response Assessment: This would quantify the relationship between the dose of the chemical and the incidence of adverse effects. Due to the lack of toxicological data, this would likely rely on data from structurally similar esters.
Exposure Assessment: This would involve estimating the concentrations of this compound in various environmental compartments and the potential for human and ecological receptors to be exposed.
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse effects occurring under actual or predicted exposure conditions.
Given the current data gaps, a detailed and quantitative risk assessment for this compound is challenging. Further research into its environmental fate, toxicology, and the properties of its degradation products is necessary to perform a comprehensive assessment of its environmental and health risks.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on Isobutyl 3,3-dimethylbutyrate
This compound is a branched-chain ester with the chemical formula C10H20O2. nih.gov Its structure, characterized by a bulky tert-butyl group adjacent to the carbonyl and an isobutyl group in the alcohol moiety, results in unique steric and electronic properties that influence its physical and chemical behavior. While specific research focused exclusively on this compound is limited, a synthesis of available data and principles of ester chemistry provides a foundational understanding of this compound.
The primary method for the synthesis of this compound is Fischer-Speier esterification. This well-established acid-catalyzed reaction involves the condensation of 3,3-dimethylbutanoic acid and isobutanol. The reaction is typically carried out under reflux with a strong acid catalyst, such as sulfuric acid, to achieve reasonable yields. The formation of water as a byproduct necessitates its removal to drive the equilibrium towards the product side.
The physical and chemical properties of this compound are largely dictated by its molecular structure. The presence of branched alkyl chains is known to influence properties such as viscosity, pour point, and biodegradability in esters. srce.hr While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structural analogues.
Spectroscopic data provides definitive identification of this compound. The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra, along with Infrared (IR) spectroscopy, offer characteristic signals corresponding to the different functional groups and carbon environments within the molecule. nih.gov Mass spectrometry confirms its molecular weight and fragmentation pattern.
Interactive Data Table: Physicochemical and Spectroscopic Data for this compound nih.gov
| Property | Value |
| Molecular Formula | C10H20O2 |
| IUPAC Name | 2-methylpropyl 3,3-dimethylbutanoate (B8739618) |
| Molar Mass | 172.27 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Expected to be soluble in organic solvents and have low solubility in water |
| ¹H NMR | Characteristic peaks for isobutyl and 3,3-dimethylbutyrate moieties |
| ¹³C NMR | Signals corresponding to the ten carbon atoms in their distinct chemical environments |
| IR Spectroscopy | Strong C=O stretching vibration characteristic of an ester, C-O stretching, and C-H stretching and bending vibrations |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and fragmentation patterns related to the loss of alkyl and alkoxy groups |
Identification of Unexplored Academic Research Avenues
The limited specific research on this compound presents a number of opportunities for academic investigation. A primary area for future research is the thorough characterization of its physicochemical properties. This would include experimental determination of its boiling point, melting point, viscosity, and solvent properties. Such data would be invaluable for assessing its potential applications.
Another unexplored avenue is the investigation of its performance as a specialty chemical. Given its branched structure, it could possess interesting properties as a plasticizer, a component in lubricants, or a fragrance ingredient. Research into its compatibility with various polymers and its rheological effects would be necessary to validate its use as a plasticizer. Similarly, studies on its tribological properties could reveal its potential in lubrication.
The synthesis of this compound could also be a subject of further academic inquiry. While Fischer esterification is a standard method, research into alternative, more sustainable synthetic routes would be beneficial. This could include enzymatic catalysis using lipases, which can offer higher selectivity and milder reaction conditions, or the use of solid acid catalysts to simplify purification and reduce corrosive waste.
Finally, the biodegradation and environmental fate of this compound are important areas for investigation. Understanding its persistence in different environmental compartments and the pathways of its degradation would be crucial for assessing its environmental impact and promoting its use as a potentially "green" chemical.
Emerging Trends in Ester Chemistry and Their Relevance
The field of ester chemistry is continually evolving, with several emerging trends holding significant relevance for the future study and application of this compound.
A major trend is the shift towards green and sustainable synthesis . This involves the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes. For this compound, this could involve the biocatalytic synthesis from bio-derived isobutanol and 3,3-dimethylbutanoic acid. The use of immobilized enzymes in continuous flow reactors is a particularly promising approach that can enhance efficiency and catalyst reusability.
Another key trend is the development of high-performance esters for specialized applications. The unique branched structure of this compound suggests it could be a candidate for such applications. For instance, branched esters are known to exhibit good low-temperature properties, making them suitable for use in lubricants and hydraulic fluids that operate in cold environments. srce.hr Research into the performance of this specific ester in such formulations would align with this trend.
The increasing interest in biodegradable materials also presents opportunities for this compound. Esters are generally more susceptible to hydrolysis and microbial degradation than their hydrocarbon counterparts. jdlubricant.com Investigating the biodegradability of this compound could position it as an environmentally friendly alternative in applications such as biodegradable plastics, lubricants, and solvents.
Finally, the application of computational chemistry and data-driven approaches is becoming more prevalent in chemical research. These tools could be used to predict the properties of this compound, model its behavior in different applications, and optimize its synthesis, thereby accelerating research and development.
Opportunities for Interdisciplinary Collaboration in Advanced Materials and Environmental Science
The unique properties of this compound, both known and potential, create numerous opportunities for interdisciplinary collaboration, particularly in the fields of advanced materials and environmental science.
In advanced materials science , collaboration could focus on the development of novel polymers and composites. Materials scientists could work with chemists to incorporate this compound as a monomer or a plasticizer to create materials with tailored properties, such as enhanced flexibility, impact resistance, or biodegradability. Its potential as a bio-based building block could be of particular interest in the development of sustainable plastics. Furthermore, its solvent properties could be explored in the formulation of specialized coatings and adhesives.
In the realm of environmental science , collaboration could address the need for greener and more sustainable chemical solutions. Environmental scientists and chemists could jointly investigate the biodegradability and ecotoxicity of this compound to assess its potential as a replacement for more persistent and harmful chemicals. Its application as a biodegradable solvent in industrial cleaning or as a carrier in agricultural formulations are potential areas of collaborative research. Moreover, its potential role in bioremediation processes, either as a carbon source for microorganisms or as a non-toxic extractant, could be another fruitful area of interdisciplinary study.
Such collaborations would not only advance our understanding of this compound but also contribute to the development of innovative and sustainable technologies that address pressing challenges in both materials and environmental science.
Q & A
Basic: How can researchers optimize the synthesis of Isobutyl 3,3-dimethylbutyrate to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves systematic variation of reaction parameters. For esterification reactions (e.g., acid-catalyzed esterification of 3,3-dimethylbutyric acid with isobutanol), key factors include:
- Molar ratios : Adjusting the stoichiometry of reactants to favor product formation. Excess alcohol is often used to shift equilibrium .
- Catalyst selection : Strong acids (e.g., H₂SO₄) or enzymatic catalysts (lipases) can enhance reaction rates and selectivity .
- Temperature control : Elevated temperatures (70–100°C) accelerate reactions but may increase side-product formation (e.g., dehydration byproducts). Use reflux with inert gas to minimize oxidation .
- Purification : Fractional distillation or preparative chromatography (e.g., HPLC) ensures high purity. Monitor intermediates via TLC or GC-MS .
Basic: What analytical techniques are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ester linkage and branching patterns (e.g., distinguishing isobutyl vs. tert-butyl groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities. Column selection (e.g., polar vs. nonpolar phases) impacts resolution .
- Infrared Spectroscopy (IR) : Identify functional groups (C=O stretch at ~1740 cm⁻¹, ester C-O at ~1200 cm⁻¹) .
- Elemental Analysis : Validate molecular formula consistency .
Basic: What safety protocols should be prioritized during handling and storage of this compound?
Methodological Answer:
- Engineering controls : Use fume hoods and closed systems to limit inhalation exposure .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Airborne monitoring : Deploy real-time sensors (e.g., PID detectors) for volatile organic compounds (VOCs) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
Advanced: How can researchers investigate the compound’s stability under varying environmental conditions (e.g., pH, temperature, UV exposure)?
Methodological Answer:
- Degradation studies :
- Thermal stability : Use accelerated aging tests (e.g., 40–80°C) with periodic GC-MS analysis to track decomposition products .
- Photolytic stability : Expose to UV light (e.g., 254 nm) in quartz cells; monitor via UV-Vis spectroscopy and HPLC .
- Hydrolytic stability : Test in buffered solutions (pH 3–10) at 25–50°C; quantify residual ester via titration or NMR .
- Kinetic modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .
Advanced: What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states for ester hydrolysis or radical-mediated degradation pathways .
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes to predict bioavailability .
- Quantitative Structure-Property Relationship (QSPR) : Corrate structural descriptors (e.g., logP, molar volume) with experimental data (e.g., solubility, vapor pressure) .
Advanced: How should researchers address contradictions in reported physicochemical data (e.g., conflicting solubility or vapor pressure values)?
Methodological Answer:
- Meta-analysis : Compare datasets from peer-reviewed studies, prioritizing methods with explicit validation (e.g., OECD guidelines) .
- Reproducibility testing : Replicate experiments under controlled conditions (e.g., standardized temperature/purity protocols) .
- Uncertainty quantification : Apply statistical tools (e.g., Monte Carlo simulations) to assess measurement variability .
Advanced: What strategies can elucidate the compound’s potential role in surface-mediated chemical reactions (e.g., indoor air chemistry)?
Methodological Answer:
- Surface adsorption studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify uptake on materials like glass or drywall .
- Reactivity assays : Expose adsorbed compound to ozone or NOx; analyze products via ToF-SIMS or FTIR .
- Environmental chamber experiments : Simulate indoor conditions (humidity, airflow) to model real-world behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
